

# ertugliflozin vs placebo efficacy safety meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

Cat. No.: S002102

[Get Quote](#)

## Efficacy Outcomes: Ertugliflozin vs. Placebo

| Outcome Measure                | Ertugliflozin 5 mg vs. Placebo                              | Ertugliflozin 15 mg vs. Placebo                                   |
|--------------------------------|-------------------------------------------------------------|-------------------------------------------------------------------|
| HbA1c Reduction (%)            | MD -0.62% (95% CI: -0.80, -0.44) [1] [2]                    | MD -0.69% (95% CI: -0.91, -0.47) [1] [2]                          |
| Fasting Plasma Glucose         | Significant reduction (Specific data pooled with 15 mg) [1] | Significant reduction (WMD -1.249 mmol/L in another analysis) [3] |
| Body Weight                    | Significant reduction (Specific data pooled with 15 mg) [1] | Significant reduction (Greater than 5 mg) [1] [3]                 |
| Systolic Blood Pressure        | Significant reduction (Specific data pooled with 15 mg) [1] | Significant reduction (WMD -2.572 mmHg in another analysis) [3]   |
| Diastolic Blood Pressure       | Significant reduction (Specific data pooled with 15 mg) [1] | Significant reduction (WMD -1.152 mmHg in another analysis) [3]   |
| Patients Achieving HbA1c <7.0% | Proportion significantly higher than placebo [1]            | Proportion significantly higher than placebo [1]                  |

## Safety and Tolerability Profile

The safety profile of **ertugliflozin** is generally similar to placebo for most adverse events, with a few expected class-effect exceptions [1] [2] [3].

- **Genital Mycotic Infections (GMI):** A significantly higher risk is associated with **ertugliflozin** use compared to placebo. This is a well-documented class effect of SGLT2 inhibitors [1] [3] [4].
- **Urinary Tract Infections (UTIs):** The risk of UTIs is generally comparable to placebo. A large network meta-analysis found no significant increase for **ertugliflozin**, unlike some other drugs in its class [1] [4].
- **Hypoglycemia:** The incidence of hypoglycemic events is comparable to placebo when **ertugliflozin** is used without other hypoglycemic agents like insulin or sulfonylureas [1] [5].
- **Cardiovascular and Renal Safety:** In patients with established atherosclerotic cardiovascular disease, **ertugliflozin** was shown to be **non-inferior to placebo** for major adverse cardiovascular events (MACE). It also significantly reduced the risk of **hospitalization for heart failure** and showed a favorable trend on renal composite outcomes [6].
- **Other Adverse Events:** Real-world pharmacovigilance data has highlighted other potential risks, similar to the SGLT2 inhibitor class, including **diabetic ketoacidosis** (including euglycemic DKA) and **Fournier's gangrene**. However, these events are considered rare [7].

## Experimental Protocols in Meta-Analyses

The conclusions above are drawn from high-quality systematic reviews. Here is a summary of their standard methodology:

- **Search Strategy:** Researchers perform a systematic search of electronic databases (e.g., MEDLINE, EMBASE, Cochrane Library) using Boolean terms like (**ertugliflozin**) AND (type 2 diabetes). The search covers both published and unpublished trials registries to minimize publication bias [1] [3].
- **Study Selection (PICOS Criteria):**
  - **Population (P):** Adults with Type 2 Diabetes.
  - **Intervention (I):** **Ertugliflozin** (5 mg or 15 mg).
  - **Comparison (C):** Placebo.
  - **Outcomes (O):** Changes in HbA1c, FPG, body weight, blood pressure, and safety adverse events.
  - **Study Design (S):** Randomized Controlled Trials (RCTs) of at least 12-26 weeks duration [1] [3].

- **Data Synthesis and Analysis:**

- **Statistical Analysis:** A meta-analysis is performed using a **random-effects model** to account for heterogeneity between studies.
- **Efficacy Data:** Calculated as **Mean Difference (MD)** or **Weighted Mean Difference (WMD)** for continuous variables (e.g., HbA1c change).
- **Safety Data:** Calculated as **Risk Ratios (RR)** or **Odds Ratios (OR)** for dichotomous variables (e.g., incidence of UTIs).
- **Heterogeneity:** Assessed using the **I<sup>2</sup> statistic**, where a value greater than 50% indicates substantial heterogeneity [1] [3].

The following diagram illustrates the workflow for conducting such a meta-analysis.



[Click to download full resolution via product page](#)

## Overall Conclusion

For researchers and clinicians, the data consistently shows that **ertugliflozin is an effective and generally safe option for managing Type 2 Diabetes**. Its efficacy in improving glycemic control, reducing weight,

and lowering blood pressure is clear, while its safety profile is largely reassuring, with the main increased risk being genital infections.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. and Efficacy of Safety Compared to Ertugliflozin in Patients... Placebo [pmc.ncbi.nlm.nih.gov]
2. Efficacy and Safety of Ertugliflozin Compared to Placebo in ... [pubmed.ncbi.nlm.nih.gov]
3. Efficacy and Safety of Ertugliflozin in Type 2 Diabetes [frontiersin.org]
4. Frontiers | Comparative safety of different sodium-glucose transporter... [frontiersin.org]
5. Efficacy and safety of the addition of ertugliflozin in patients ... [pmc.ncbi.nlm.nih.gov]
6. Evaluation of Ertugliflozin and Efficacy Cardiovascular... Safety [acc.org]
7. Post-Marketing Safety Profile of Ertugliflozin: Insights from ... [sciencedirect.com]

To cite this document: Smolecule. [ertugliflozin vs placebo efficacy safety meta-analysis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002102#ertugliflozin-vs-placebo-efficacy-safety-meta-analysis>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)